molecular formula C17H18N2O3S2 B4267152 N-(6-METHOXY-13-BENZOTHIAZOL-2-YL)-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE

N-(6-METHOXY-13-BENZOTHIAZOL-2-YL)-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE

Cat. No.: B4267152
M. Wt: 362.5 g/mol
InChI Key: LQDFZYGLVZURFI-UHFFFAOYSA-N
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Description

N-(6-METHOXY-13-BENZOTHIAZOL-2-YL)-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-METHOXY-13-BENZOTHIAZOL-2-YL)-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE can be achieved through several synthetic pathways. One common method involves the condensation of 2-aminothiophenol with an appropriate aldehyde or ketone, followed by sulfonation and subsequent substitution reactions. The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and catalysts like iodine or samarium triflate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. The use of microwave-assisted synthesis and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can also be employed to enhance the sustainability and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(6-METHOXY-13-BENZOTHIAZOL-2-YL)-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and organic solvents like ethanol, methanol, and acetonitrile. Reaction conditions may vary, but typically involve controlled temperatures and pressures to ensure optimal yields and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to the formation of various substituted benzothiazole derivatives .

Scientific Research Applications

N-(6-METHOXY-13-BENZOTHIAZOL-2-YL)-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(6-METHOXY-13-BENZOTHIAZOL-2-YL)-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or antitumor effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(6-METHOXY-13-BENZOTHIAZOL-2-YL)-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-4-propan-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S2/c1-11(2)12-4-7-14(8-5-12)24(20,21)19-17-18-15-9-6-13(22-3)10-16(15)23-17/h4-11H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQDFZYGLVZURFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=NC3=C(S2)C=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(6-METHOXY-13-BENZOTHIAZOL-2-YL)-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE
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N-(6-METHOXY-13-BENZOTHIAZOL-2-YL)-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE
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N-(6-METHOXY-13-BENZOTHIAZOL-2-YL)-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE
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N-(6-METHOXY-13-BENZOTHIAZOL-2-YL)-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE
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N-(6-METHOXY-13-BENZOTHIAZOL-2-YL)-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE
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N-(6-METHOXY-13-BENZOTHIAZOL-2-YL)-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE

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